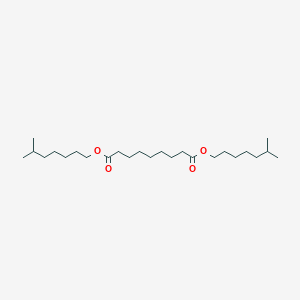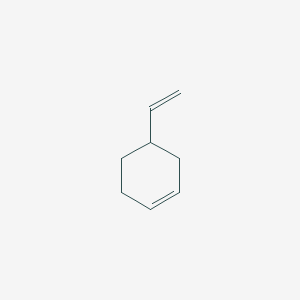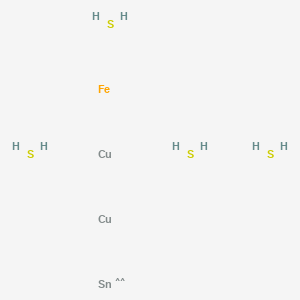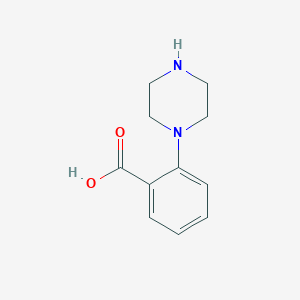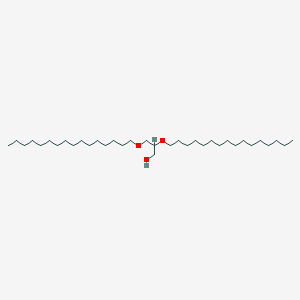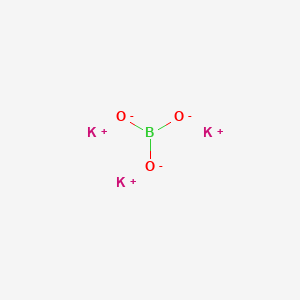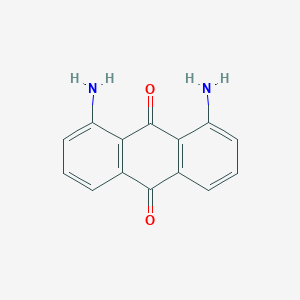
1,8-Diaminoanthraquinone
Übersicht
Beschreibung
1,8-Diaminoanthraquinone is a chemical compound with the molecular formula C14H10N2O2 . It has an average mass of 238.241 Da and a monoisotopic mass of 238.074234 Da . It is also known by other names such as 1,8-Diamino-9,10-anthracenedione and 1,8-Diamino-anthraquinone .
Synthesis Analysis
The synthesis of 1,8-Diaminoanthraquinone involves the reaction of 1,8-dinitroanthraquinone with ammonia in organic solvents . The reaction is carried out in ethers, aliphatic or cycloaliphatic hydrocarbons, or optionally alkyl-substituted aromatic hydrocarbons or in mixtures of these compounds .
Molecular Structure Analysis
The molecular structure of 1,8-Diaminoanthraquinone consists of two amino groups (NH2) and two carbonyl groups (C=O) in the anthraquinone ring . The intramolecular charge transfer between these groups contributes to its unique properties .
Chemical Reactions Analysis
1,8-Diaminoanthraquinone has been used in the synthesis of a series of regioisomeric disubstituted aminoanthraquinone (DAAQ) derivatives . These derivatives have shown cytotoxic activity based on a proposed bioactive amino conformation .
Physical And Chemical Properties Analysis
1,8-Diaminoanthraquinone has a density of 1.5±0.1 g/cm3, a boiling point of 551.9±50.0 °C at 760 mmHg, and a flash point of 287.6±30.1 °C . It has 4 hydrogen bond acceptors and 4 hydrogen bond donors . Its molar refractivity is 67.1±0.3 cm3, and it has a polar surface area of 86 Å2 .
Wissenschaftliche Forschungsanwendungen
Palladium Detection : A study by F. G. Sánchez et al. (1987) described the use of 1,2-Diaminoanthraquinone in a complex with β-cyclodextrin as a ligand for the spectrophotometric determination of palladium in trace levels.
Optical Nonlinearities for Optical Limiting : M. Sreenath, I. Joe, and V. Rastogi (2018) studied the third-order nonlinear optical properties of 1,5-Diaminoanthraquinone, suggesting its potential in optoelectronic and photonic applications, including optical limiting and laser damage threshold study details.
Antiamebic Agents : A series of bisamidines of 2,6-diaminoanthraquinone were synthesized and tested against Entamoeba histolytica infections by P. Fabio et al. (1978), demonstrating good activity against infections in rats and hamsters research link.
Organic Nanowire Arrays as Chemical Sensors : Y. Zhao, Jinsong Wu, and Jiaxing Huang (2009) reported the preparation of vertical organic nanowire arrays of 1,5-diaminoanthraquinone on solid substrates. These nanowires demonstrated potential as optical sensor materials due to their response to acid and base vapors study details.
Electroactive Surface Functionality in Electrochemistry : Rodney D. L. Smith and P. Pickup (2009) explored the reaction of 1,2-diaminoanthraquinone with carbon, leading to surface-bound anthraquinone species with potential in electrochemistry research link.
Photoinitiating System for 3D Printing : Guannan Wang et al. (2019) developed a photoinitiating system based on 1,5-diaminoanthraquinone for the rapid photopolymerization of (meth)acrylates under visible light, applicable in 3D printing study details.
Electrochemical Capacitor Materials : K. Naoi, S. Suematsu, and A. Manago (2000) studied poly(1,5-diaminoanthraquinone) as a new category of electrochemical capacitor material, showing high conductivity and potential for energy storage applications research link.
Safety And Hazards
Safety data sheets indicate that 1,8-Diaminoanthraquinone should be handled with care to avoid dust formation and contact with skin, eyes, or clothing . It should be used with adequate ventilation and personal protective equipment . It is not known to be hazardous to the environment and is unlikely to be mobile in the environment due to its low water solubility .
Zukünftige Richtungen
Recent research has focused on the synthesis of new chromophoric anthraquinone-based multidentate ligands from 1,8-diaminoanthraquinone for use in near-IR luminescent lanthanide complexes . These complexes have potential applications in a variety of fields, including medicine and materials science .
Eigenschaften
IUPAC Name |
1,8-diaminoanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXDVWSEUJXVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883321 | |
| Record name | 9,10-Anthracenedione, 1,8-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Diaminoanthraquinone | |
CAS RN |
129-42-0, 58037-70-0 | |
| Record name | 1,8-Diamino-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Diaminoanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,?-diamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058037700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-DIAMINOANTHRAQUINONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,8-diamino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,?-diamino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,8-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-diaminoanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,8-Diaminoanthraquinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN6MQU5K4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

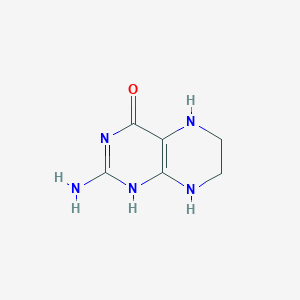
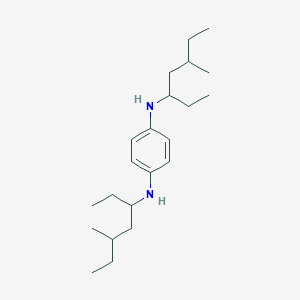

![2-Phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B86503.png)
